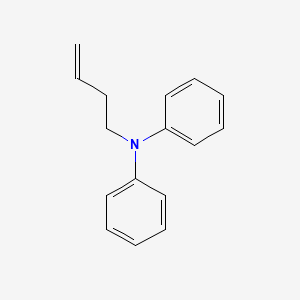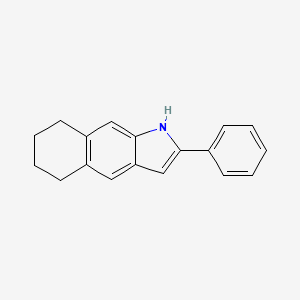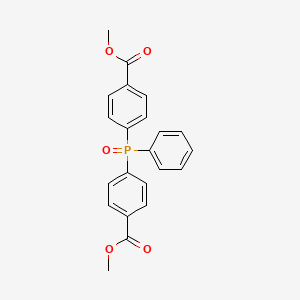
Dimethyl 4,4'-(phenylphosphoryl)dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate is an organic compound with the molecular formula C22H19O5P. This compound is known for its unique structural features, which include a phenylphosphoryl group attached to two benzoate moieties. It is used in various scientific research applications due to its interesting chemical properties and potential for diverse reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 4,4’-(phenylphosphoryl)dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of dimethyl 4,4’-(phenylphosphoryl)dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzoate moieties can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxide derivatives, reduced phosphine compounds, and various substituted benzoate derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of dimethyl 4,4’-(phenylphosphoryl)dibenzoate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, modulating their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 4,4’-(methylenebis(azanediyl))dibenzoate
- Dimethyl 4,4’-(phenylphosphinylylidene)bisbenzoate
- Dimethyl 4,4’-(diphenylphosphoryl)dibenzoate
Uniqueness
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate is unique due to its specific structural features, which include a phenylphosphoryl group. This structural motif imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications .
Propiedades
Número CAS |
47563-54-2 |
|---|---|
Fórmula molecular |
C22H19O5P |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
methyl 4-[(4-methoxycarbonylphenyl)-phenylphosphoryl]benzoate |
InChI |
InChI=1S/C22H19O5P/c1-26-21(23)16-8-12-19(13-9-16)28(25,18-6-4-3-5-7-18)20-14-10-17(11-15-20)22(24)27-2/h3-15H,1-2H3 |
Clave InChI |
RPXVCJBDTFPXJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


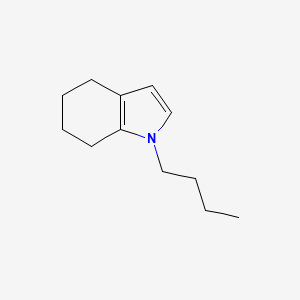
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
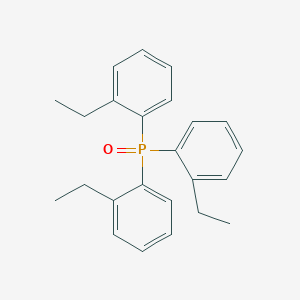
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
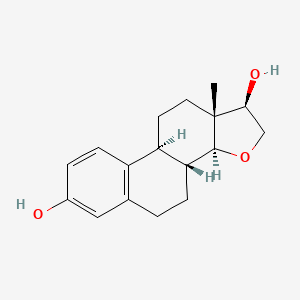

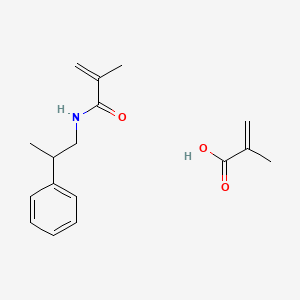
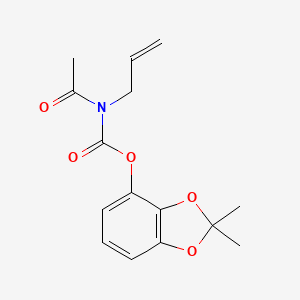
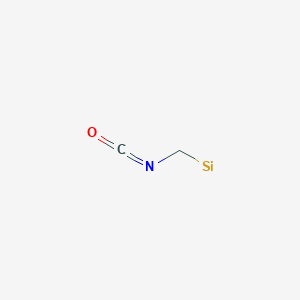
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
